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Compound of Interest

Compound Name: Ned-19

Cat. No.: B1678007

An In-depth Technical Guide to the Mechanism of Action of Ned-19

Introduction

Ned-19 is a pivotal pharmacological agent that has significantly advanced the study of
intracellular calcium (Ca2*) signaling. Discovered through a virtual screening strategy, it is a
selective, cell-permeant, and non-competitive antagonist of nicotinic acid adenine dinucleotide
phosphate (NAADP), the most potent known Ca2*-mobilizing second messenger.[1][2][3] Its
ability to traverse cell membranes has made it an invaluable tool for probing the physiological
and pathological roles of NAADP-mediated signaling in a wide array of cellular processes, from
T-cell activation to cancer progression.[2][4] This guide provides a comprehensive overview of
the molecular mechanism of Ned-19, supported by quantitative data, experimental
methodologies, and detailed signaling pathway diagrams.

Core Mechanism of Action

The primary mechanism of action of Ned-19 is the inhibition of NAADP-mediated Ca2* release
from acidic intracellular stores, such as lysosomes and endosomes.[2][3] Unlike competitive
antagonists that would vie for the same binding site as the endogenous ligand, Ned-19 acts
non-competitively, suggesting it binds to a different site on the NAADP receptor complex to
prevent channel opening.[1][2]

Molecular Target: The NAADP Receptor and Two-Pore
Channels (TPCs)
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The definitive molecular identity of the NAADP receptor remains a subject of intensive
research, but compelling evidence points to Two-Pore Channels (TPCs) as the principal
NAADP-gated channels.[4][5][6] TPCs are cation channels located on the membranes of
endolysosomal organelles.[7] Ned-19's inhibitory effects are exerted on this signaling axis.[4][5]
While it is a potent antagonist of the NAADP pathway, evidence suggests that Ned-19 may not
bind directly to TPCs but rather to an accessory protein that is part of the receptor complex.[7]

Studies using Ned-19 and its structural analogues have provided crucial evidence for a "two-
site” model for the NAADP receptor:

» A high-affinity "locking" site: Binding of NAADP here desensitizes the receptor without
causing Ca2* release.

» Alow-affinity "opening" site: Binding of NAADP here activates the channel to release Ca?*.[8]

Ned-19 itself appears to inhibit both NAADP binding (at the high-affinity site) and NAADP-
mediated Ca?* release (governed by the low-affinity site).[8]

Concentration-Dependent Dual Activity

A critical and complex aspect of Ned-19's mechanism is its dual, concentration-dependent
effect on TPC2.

« Inhibition (High Concentration): At micromolar concentrations (= 1 pM), Ned-19 acts as a
non-competitive antagonist, effectively blocking NAADP-induced Ca?* release.[9] This is its
most widely characterized function.

o Potentiation/Activation (Low Concentration): At low nanomolar concentrations (e.g., 30-100
nM), Ned-19 can paradoxically potentiate the effects of NAADP or even directly activate
TPC2 channels in the absence of NAADP.[2][9]

This biphasic activity underscores the complexity of the NAADP receptor complex and
highlights the importance of careful dose-response studies when interpreting experimental
results using Ned-19.

Signaling Pathways Modulated by Ned-19
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Ned-19 has been instrumental in implicating the NAADP-TPC signaling axis in numerous
cellular pathways.

General NAADPITPC Ca** Release Pathway

Extracellular stimuli trigger the synthesis of NAADP in the cytoplasm. NAADP then binds to its
receptors (TPCs) on the surface of lysosomes, causing the release of Ca2* from these acidic
stores into the cytosol. This initial localized Ca2* signal can then be amplified by Ca?*-induced
Ca?* release (CICR) from the endoplasmic reticulum via IPs receptors or ryanodine receptors,
leading to a global cytoplasmic Ca2* wave that drives downstream cellular responses. Ned-19
blocks the initial, critical step of this pathway.
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Caption: General mechanism of Ned-19 inhibition on the NAADP/TPC signaling pathway.

VEGF-Induced Angiogenesis Pathway
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In endothelial cells, Vascular Endothelial Growth Factor (VEGF) is a potent stimulator of
angiogenesis. The binding of VEGF to its receptor (VEGFR2) activates the NAADP/TPC2
pathway, leading to the necessary Ca2* signals for endothelial cell proliferation and migration.
Ned-19 has been shown to block this pathway, thereby inhibiting tumor vascularization.[4][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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